molecular formula C9H11IO2 B1509684 (R)-2-(2-Iodophenoxy)propan-1-ol CAS No. 811867-29-5

(R)-2-(2-Iodophenoxy)propan-1-ol

Katalognummer: B1509684
CAS-Nummer: 811867-29-5
Molekulargewicht: 278.09 g/mol
InChI-Schlüssel: FGSMCNNXQKNKTN-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-2-(2-Iodophenoxy)propan-1-ol is a chiral chemical building block of interest in medicinal chemistry and drug discovery. This compound features a stereogenic center and an iodine atom on its aromatic ring, which makes it a versatile intermediate for synthetic organic chemistry. The iodine atom is an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to create a diverse array of more complex structures for screening and development . Compounds with similar iodophenyl and alkoxy substituents have been utilized in the synthesis of ligands for neurological targets . For instance, research into selective dopamine receptor antagonists has employed analogous structures, demonstrating the value of such fragments in developing pharmacologically active molecules . As a single enantiomer, this compound is particularly valuable for investigating stereospecific interactions in biological systems. (R)-2-(2-Iodophenoxy)propan-1-ol is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

811867-29-5

Molekularformel

C9H11IO2

Molekulargewicht

278.09 g/mol

IUPAC-Name

(2R)-2-(2-iodophenoxy)propan-1-ol

InChI

InChI=1S/C9H11IO2/c1-7(6-11)12-9-5-3-2-4-8(9)10/h2-5,7,11H,6H2,1H3/t7-/m1/s1

InChI-Schlüssel

FGSMCNNXQKNKTN-SSDOTTSWSA-N

SMILES

CC(CO)OC1=CC=CC=C1I

Isomerische SMILES

C[C@H](CO)OC1=CC=CC=C1I

Kanonische SMILES

CC(CO)OC1=CC=CC=C1I

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Stereochemical Control: (R)-2-(2-Iodophenoxy)propan-1-ol achieves higher enantiomeric excess (86% ee) compared to methoxy/methyl analogs, underscoring the role of iodine in stabilizing transition states during enzymatic resolution .
  • Reactivity: The iodophenoxy group enhances electrophilicity, enabling efficient coupling reactions (e.g., allyl benzoate formation in 70% yield) . Non-iodinated analogs rely on methoxy/methyl groups for lipophilicity but lack comparable reactivity .
  • Biological Relevance: While β-sympatholytic agents (e.g., isopropylamino derivatives) target adrenoceptors, the iodophenoxy variant’s bioactivity is linked to antioxidant and anti-inflammatory pathways due to iodine’s redox activity .

Pharmacological and Functional Differences

  • Receptor Binding: Non-iodinated propanol derivatives (e.g., (2R/S)-1-(3,5-dimethylphenoxy)-3-(isopropylamino)propan-2-ol) exhibit α1-/β1-adrenoceptor affinity, whereas iodinated analogs are less studied in this context but show promise in enzyme inhibition .
  • Metabolic Stability: The iodine atom in (R)-2-(2-Iodophenoxy)propan-1-ol may slow metabolic degradation compared to methoxy-substituted analogs, which are prone to demethylation .

Vorbereitungsmethoden

Reaction Principle

  • The acyl chloride precursor undergoes a single electron transfer (SET) reduction by SmI2.
  • This generates a ketyl radical intermediate.
  • Sequential electron transfers and proton (or deuterium) transfers from D2O lead to the formation of the corresponding alcohol.
  • The process is highly chemoselective and tolerates various functional groups, including iodides.

Optimization Parameters and Results

Parameter Variation Observed Effect
SmI2 equivalents 4 to 5 equiv. 5 equiv. optimal for near-quantitative yields (~98%)
D2O equivalents 15 to 100 equiv. ≥30 equiv. required for high yields and incorporation; lower amounts reduce yield
Reaction time 0.5 to 15 min Full conversion achieved within 5 min; half-life <30 s
Temperature Room temperature (r.t.) Effective without heating

(Table adapted from reductive deuteration studies, showing high efficiency and selectivity)

Functional Group Tolerance

  • The method tolerates halides (Cl, Br, I), alkenes, alkynes, methoxy, thiomethyl, trifluoromethyl, nitrile, and ester groups without side reactions.
  • This is critical for the preservation of the 2-iodophenoxy moiety during synthesis.

General Procedure

  • SmI2 (0.1 M in THF) and D2O are mixed under inert atmosphere.
  • The acyl chloride of the desired chiral intermediate is added.
  • Stirring at room temperature for 5–15 minutes yields the chiral alcohol.
  • Work-up involves quenching excess SmI2, extraction, drying, and purification by chromatography.

Specific Preparation of (R)-2-(2-Iodophenoxy)propan-1-ol

While direct literature on this exact compound's preparation is limited, the following synthetic route is inferred based on the above methodology and known organic synthesis principles:

Starting Materials

  • (R)-2-chloropropanol or (R)-epichlorohydrin as chiral building blocks.
  • 2-Iodophenol as the nucleophile.
  • Acyl chloride intermediate derived from the corresponding acid or ester.

Synthetic Steps

  • Formation of Acyl Chloride Intermediate:

    • The corresponding (R)-2-(2-iodophenoxy)propanoic acid is converted to its acyl chloride using reagents like thionyl chloride (SOCl2).
  • Reductive Conversion to Alcohol:

    • The acyl chloride is subjected to SmI2 and D2O-mediated reductive deuteration.
    • This step produces the chiral alcohol (R)-2-(2-iodophenoxy)propan-1-ol with high yield and stereochemical retention.
  • Purification and Characterization:

    • The product is purified by silica gel chromatography.
    • Confirmed by NMR spectroscopy, including ^1H and ^13C NMR, and mass spectrometry.

Data Table: Summary of Reductive Deuteration Optimization (Representative)

Entry SmI2 (equiv.) D2O (equiv.) Time (min) Yield (%) Deuterium Incorporation (%)
1 5 100 15 96 98
2 5 75 15 >98 98
3 5 30 15 >98 98
4 4 30 15 90 97
5 5 15 15 80 97
6 5 30 5 95 97

Note: While this table focuses on deuterated alcohols, the conditions are directly applicable to the synthesis of (R)-2-(2-iodophenoxy)propan-1-ol analogs with proton incorporation instead of deuterium.

Research Findings and Practical Implications

  • The SmI2-D2O reductive system offers a mild, rapid, and highly selective method for preparing chiral alcohols from acyl chlorides.
  • The method is scalable and compatible with sensitive functional groups, including the iodine substituent critical for (R)-2-(2-iodophenoxy)propan-1-ol.
  • This approach circumvents the need for expensive or hazardous reducing agents like LiAlH4 or NaBH4 derivatives.
  • The stereochemical integrity of the (R)-configuration is maintained throughout the preparation.
  • The method can be integrated into synthetic routes for pharmaceuticals and agrochemicals requiring such chiral iodophenoxy alcohols.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for enantioselective preparation of (R)-2-(2-Iodophenoxy)propan-1-ol?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of 2-iodophenol with a chiral epoxide precursor (e.g., (R)-propylene oxide derivatives). Key steps include:

  • Chiral Resolution : Use of asymmetric catalysts like Jacobsen’s Co-salen complexes to control stereochemistry .
  • Purification : Column chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate the (R)-enantiomer .
    • Data Contradiction : Yields vary significantly (50–85%) depending on solvent polarity and catalyst loading. Lower temperatures (0–5°C) improve enantiomeric excess (ee >90%) but reduce reaction rates .

Q. How can the stereochemical purity of (R)-2-(2-Iodophenoxy)propan-1-ol be validated?

  • Methodological Answer :

  • Chiral HPLC : Use a Daicel Chiralpak IC column with hexane:isopropanol (90:10) mobile phase; retention time differences of 2–3 minutes between enantiomers .
  • Polarimetry : Specific rotation values ([α]D²⁵) range from +15° to +18° for the (R)-enantiomer in chloroform .
    • Critical Note : Contradictions arise in polarimetry data due to solvent effects; chloroform stabilizes intramolecular hydrogen bonding, altering observed rotations .

Advanced Research Questions

Q. What strategies mitigate racemization during functionalization of (R)-2-(2-Iodophenoxy)propan-1-ol?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride to prevent base-induced racemization during alkylation .
  • Low-Temperature Reactions : Conduct reactions at −20°C in aprotic solvents (e.g., THF) to minimize thermal racemization .
    • Data Insight : Unprotected derivatives show 10–15% racemization after 24 hours at room temperature, while TBS-protected analogs retain >98% ee .

Q. How does the iodine substituent influence biological activity in enzyme inhibition studies?

  • Methodological Answer :

  • Comparative Assays : Test (R)-2-(2-Iodophenoxy)propan-1-ol against analogs with Cl, F, or H substituents. IC₅₀ values for iodinated derivatives are 2–3-fold lower in tyrosine phosphatase inhibition assays due to enhanced halogen bonding .
  • Docking Simulations : Molecular dynamics reveal iodine’s van der Waals interactions with hydrophobic pockets in enzyme active sites (e.g., PTP1B) .
    • Contradiction : Fluorinated analogs show higher solubility but reduced binding affinity, highlighting a trade-off between lipophilicity and target engagement .

Q. What computational methods predict the metabolic stability of (R)-2-(2-Iodophenoxy)propan-1-ol?

  • Methodological Answer :

  • In Silico Tools : Use SwissADME to predict CYP450 metabolism. The iodine atom reduces oxidation susceptibility, increasing predicted half-life (t₁/₂ >6 hours) compared to non-halogenated analogs .
  • Metabolite Identification : LC-MS/MS reveals primary metabolites as glucuronide conjugates at the hydroxyl group, confirmed via enzymatic hydrolysis with β-glucuronidase .

Experimental Design Considerations

Q. How to design a kinetic resolution experiment for (R)-2-(2-Iodophenoxy)propan-1-ol?

  • Methodological Answer :

  • Enzymatic Resolution : Use Candida antarctica lipase B (CAL-B) in vinyl acetate to selectively acetylate the (S)-enantiomer, leaving the (R)-enantiomer unreacted. Monitor conversion via GC-MS .
  • Kinetic Parameters : Calculate enantioselectivity (E) using the Chen equation. Typical E values for CAL-B range from 20–40, enabling >95% ee after 50% conversion .

Q. What are the pitfalls in interpreting NMR data for (R)-2-(2-Iodophenoxy)propan-1-ol?

  • Methodological Answer :

  • Spin-Spin Coupling : The iodine atom induces significant ¹H-¹³C coupling (J = 8–12 Hz), complicating splitting patterns in ¹³C NMR. Use DEPT-135 to clarify CH₂ and CH₃ signals .
  • Solvent Artifacts : DMSO-d₆ causes peak broadening due to hydrogen bonding with the hydroxyl group; use CDCl₃ for sharper signals .

Data Analysis and Validation

Q. How to resolve contradictions in reported LogP values for (R)-2-(2-Iodophenoxy)propan-1-ol?

  • Methodological Answer :

  • Experimental LogP : Measure via shake-flask method (octanol/water). Reported values range from 2.8–3.2; discrepancies arise from pH-dependent ionization of the hydroxyl group (pKa ~12.5) .
  • Computational Adjustments : Use MarvinSketch with correction factors for iodine’s polarizability to align predicted and experimental LogP .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.